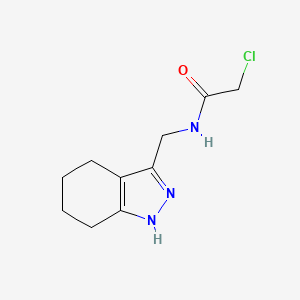
2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This particular compound features a chloroacetamide group attached to a tetrahydroindazole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the reaction of ortho-hydrazine cinnamic acid under heating conditions.
Introduction of the Chloroacetamide Group: The chloroacetamide group is introduced by reacting the indazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The chloro group in the chloroacetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The indazole ring can participate in oxidation and reduction reactions, altering its electronic properties and biological activity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the indazole ring.
Reduction Products: Reduced forms of the indazole ring.
Scientific Research Applications
2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: Used in the study of cellular pathways and mechanisms due to its interaction with various biological targets.
Pharmaceutical Development: Investigated as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indazole Derivatives: Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole.
Benzimidazole Derivatives: Compounds with similar heterocyclic structures but different substitution patterns.
Uniqueness:
Chloroacetamide Group: The presence of the chloroacetamide group in 2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide provides unique reactivity and potential biological activity compared to other indazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloro-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide |
InChI |
InChI=1S/C10H14ClN3O/c11-5-10(15)12-6-9-7-3-1-2-4-8(7)13-14-9/h1-6H2,(H,12,15)(H,13,14) |
InChI Key |
GTKRJWFBVNWQLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


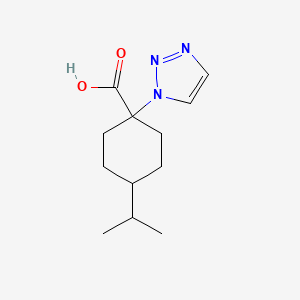
![7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13453535.png)


![tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B13453556.png)
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
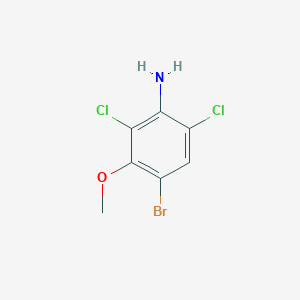
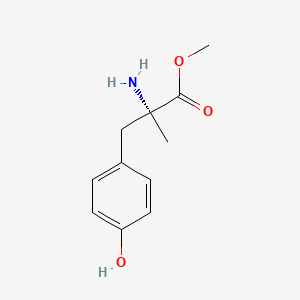
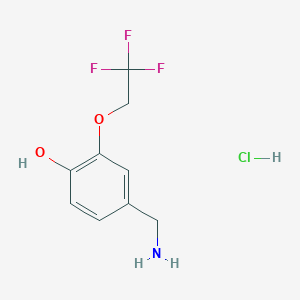
![1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride](/img/structure/B13453604.png)

![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
amine dihydrochloride](/img/structure/B13453622.png)
![Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13453627.png)
